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Introduction to TCO-PEG3-acid

TCO-PEG3-acid is a specialized chemical reagent that has gained significant importance in the field of
bioorthogonal chemistry and bioconjugation. This compound features a trans-cyclooctene (TCO) moiety
connected to a terminal carboxylic acid through a triethylene glycol (PEG3) spacer. The unique
molecular architecture of TCO-PEG3-acid enables its participation in the inverse electron-demand Diels-
Alder (IEDDA) reaction with tetrazine derivatives, which is recognized as the fastest bioorthogonal
reaction known to date [1] [2]. This exceptional reactivity profile has established TCO-PEG3-acid as a
critical tool in various biomedical applications, including targeted drug delivery, molecular imaging, and

proteolysis-targeting chimeras (PROTACs) development.

The strategic incorporation of the PEG spacer serves multiple crucial functions: it significantly enhances
hydrophilicity and aqueous solubility of the conjugate, creates a flexible linkage that minimizes steric
hindrance during bioconjugation events, and provides sufficient spatial separation between the reactive
TCO group and the biomolecule surface [3] [4]. The terminal carboxylic acid functionality allows for
straightforward conjugation to primary amine groups present on biomolecules through the formation of
stable amide bonds, facilitated by common coupling agents such as EDC, HATU, or DCC [1] [5]. This
combination of features makes TCO-PEG3-acid an exceptionally versatile building block for constructing

sophisticated bioconjugates for both basic research and therapeutic applications.
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Chemical and Physical Properties

Structural Characteristics

TCO-PEG3-acid possesses a well-defined molecular structure specifically engineered to optimize its
performance in biological systems. The compound's systematic name, 5,8,11-trioxa-2-azatetradecanedioic
acid, 1-(4-cycloocten-1-yl) ester, reflects its complex architecture [1]. The core TCO group is a highly
strained alkene with remarkable reactivity toward tetrazines due to its distorted double bond geometry,
which raises the energy level of its highest occupied molecular orbital (HOMO) and consequently enhances

its reactivity in inverse electron-demand Diels-Alder reactions [2].

The PEG3 spacer incorporated into the structure serves as a hydrophilic linker that significantly improves
the aqueous solubility of the overall conjugate while providing molecular flexibility that facilitates
interactions with tetrazine partners. The terminal carboxylic acid group enables straightforward conjugation
to amine-containing molecules through formation of stable amide bonds. With a molecular weight of 373.44
g/mol and the chemical formula C1sH31NO7, TCO-PEG3-acid represents an optimally sized building block

for bioconjugation that balances reactivity with biocompatibility [1] [3].

Quantitative Physicochemical Parameters

Table 1: Fundamental physicochemical properties of TCO-PEG3-acid

Property Value Conditions/Notes
Molecular Weight 373.44 g/mol [1]

Chemical Formula Ci1sH31NO7 [1] [3]

CAS Number 2141981-86-2 [1] [3]

Boiling Point 544.9+50.0 °C Predicted [1]
Density 1.15+0.1 g/cm? Predicted [1]
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Property

pKa

Physical Form

Purity

Table 2: Solubility and stability characteristics of TCO-PEG3-acid

Value Conditions/Notes
4.28+0.10 Predicted [1]

Oil Colorless to light yellow [1]
>08%

Property

Characteristics

Experimental Notes

Solubility

Aqueous Solubility
Enhanced by PEG spacer

Storage Conditions

Stability Concern

Soluble in DMSO, DCM, DMF

Improves compatibility with
biological systems [3]

-20°C, desiccated

Spontaneous isomerization to
cis-cyclooctene

[1]

Protects against degradation [3] [5]

Results in significantly reduced
reactivity with tetrazines [5]

The predicted pKa of 4.28 indicates that the compound exists predominantly in its deprotonated form at

physiological pH, facilitating efficient conjugation reactions with amine nucleophiles [1]. The oil-like

consistency of TCO-PEG3-acid, typically ranging from colorless to light yellow, reflects its molecular

characteristics and necessitates proper storage conditions to maintain optimal reactivity over time [1].

Reaction Mechanisms and Kinetics

Bioorthogonal IEDDA Reaction

The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine derivatives

represents a cornerstone of modern bioorthogonal chemistry. This transformation begins with a [4+2]

cycloaddition between the electron-rich TCO dienophile and the electron-deficient tetrazine diene, forming
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an unstable bicyclic intermediate [2]. This intermediate rapidly undergoes a retro-Diels-Alder reaction with

elimination of nitrogen gas, resulting in the formation of a stable 4,5-dihydropyridazine product [2].

The exceptional reaction kinetics of this process, with second-order rate constants (kz) reaching up to 10°
M~1s71, make it particularly valuable for applications requiring rapid conjugation under dilute conditions [6]
[2]. Several structural factors significantly influence the reaction rate: the inherent ring strain in the TCO
moiety (approximately 20 kcal/mol for the trans isomer compared to 7 kcal/mol for cis-cyclooctene)
dramatically enhances reactivity; electron-withdrawing groups on the tetrazine aromatic ring lower the
LUMO energy of the diene, reducing the HOMO-LUMO gap; and steric accessibility of both reaction

partners facilitates their interaction [2] [7].

[4+2] Cycloaddition Retro-Diels-Alder Dihydropyridazine

Click to download full resolution via product page

Figure 1: IEDDA reaction mechanism between TCO and tetrazine

Factors Influencing Reaction Kinetics

The reactivity of TCO derivatives in IEDDA reactions is profoundly influenced by their molecular
environment and structural features. Research has demonstrated that hydrophebic TCO moieties directly
conjugated to biomolecules such as antibodies frequently experience significant reactivity loss (up to 90%)
due to masking effects where the hydrophobic TCO buries within hydrophobic protein domains to avoid
aqueous environments [4]. This phenomenon can be effectively mitigated by incorporating PEG linkers
between the TCO and the biomolecule, which maintain TCO accessibility and preserve reactivity by

preventing hydrophobic burial [4].

The length and composition of linkers connecting TCO to biomolecules significantly impact functional
reactivity. Studies comparing various conjugation approaches have revealed that antibodies modified with

PEG-linked TCOs using a dual bioorthogonal approach (DBCO-azide initial conjugation followed by TCO-
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tetrazine reaction) exhibited >5-fold enhancement in functional TCO density compared to direct amine-
coupled TCOs [4]. Furthermore, the stereochemical configuration of the TCO moiety critically determines
its reactivity, with the trans isomer being approximately five orders of magnitude more reactive with

tetrazines than the corresponding cis isomer [2] [7].

Experimental Protocols and Methodologies

Bioconjugation to Amine-Containing Molecules

Conjugation of TCO-PEG3-acid to primary amines represents a fundamental protocol for preparing
bioorthogonal reagents. The following optimized procedure ensures efficient amide bond formation while

preserving the reactivity of the TCO moiety:

e Materials Required: TCO-PEG3-acid, target molecule containing primary amines, coupling agents
(EDC/HCI or HATU), catalyst (NHS or HOALt), base (DIPEA or TEA), anhydrous DMF or DMSO,
purification supplies (PD-10 desalting columns, dialysis membranes, or HPLC system) [1] [3] [5].

e Activation Procedure: Dissolve TCO-PEG3-acid (1 equiv) in anhydrous DMF to achieve a final
concentration of 10-50 mM. Add NHS (1.5 equiv) or HOAt (1.5 equiv) followed by EDC/HCI (1.5
equiv) or HATU (1.5 equiv). Activate with DIPEA (2 equiv) for 15-30 minutes at room temperature
with gentle agitation [3] [5].

e Conjugation Protocol: Add the activated ester solution dropwise to the amine-containing molecule
(typically in PBS or carbonate buffer, pH 8.5) at a molar ratio optimized for the specific application
(typically 3-10-fold excess of TCO reagent). React for 2-4 hours at room temperature or overnight at

4°C with gentle mixing [4].

¢ Purification and Characterization: Purify the conjugate using desalting chromatography, dialysis, or
HPLC. Verify conjugation efficiency by MALDI-TOF mass spectrometry and quantify functional TCO
groups by reacting an aliquot with a tetrazine-fluorophore conjugate and measuring absorbance or

fluorescence [4].
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IEDDA Reaction with Tetrazines

The IEDDA conjugation between TCO-modified molecules and tetrazine derivatives offers exceptional

speed and specificity under physiological conditions:

e Standard Protocol: Combine the TCO-modified molecule with tetrazine reagent at equimolar ratios
or with a slight excess (1.2-2.0 equiv) of tetrazine in neutral buffer (PBS, pH 7.4). React for 1-4 hours
at room temperature or 37°C [6]. The reaction proceeds efficiently at micromolar concentrations,

making it suitable for sensitive biological applications.

e Kinetics Optimization: For time-sensitive applications, increase reaction temperature to 37°C to
enhance kinetics. Alternatively, use tetrazines bearing electron-withdrawing groups (e.g., 6-methyl
tetrazine) to further accelerate the reaction rate [6] [2]. Monitor reaction completion by UV-Vis

spectroscopy (observation of tetrazine decay at 520-530 nm) or by following nitrogen evolution.

¢ Product Isolation: Purify the final conjugate using size exclusion chromatography, dialysis, or HPLC.
Analyze by SDS-PAGE, LC-MS, or other appropriate techniques to verify conjugation efficiency and
product identity [6].

Protein-Polymer Conjugation for Homodimer Formation

The formation of protein homodimers using TCO-PEG3-acid derivatives demonstrates the power of

IEDDA chemistry for creating complex biomolecular architectures:

o Experimental Design: Modify target protein (e.g., T4 Lysozyme V131C mutant) with TCO-PEG3-
acid using standard amine coupling or through cysteine-maleimide chemistry to create TCO-protein
conjugates [6]. Prepare bis-tetrazine polymer (2.0 kDa pNIPAAm or PEG) using controlled radical

polymerization and post-polymerization modification [6].

e Dimerization Protocol: Combine TCO-protein conjugate with bis-tetrazine polymer at 1:1 molar ratio

in PBS, pH 7.4. Allow reaction to proceed for 1 hour at room temperature [6].

e Analysis and Characterization: Analyze reaction mixture by SDS-PAGE and quantify dimer

formation using band intensity analysis (e.g., ImageJ software). Compare efficiency with traditional
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methods (e.g., maleimide-thiol chemistry), demonstrating superior yields of TCO-tetrazine approach

(38% yield after 1 hour vs. 5% yield after 24 hours for maleimide method) [6].
Research and Applications

Protein-Polymer Conjugates and Homodimerization

The formation of protein-polymer conjugates represents a major application area for TCO-PEG3-acid,
particularly in the creation of homodimeric protein structures. Research has demonstrated that bis-tetrazine
polymers conjugated to TCO-modified proteins yield homodimers with significantly higher efficiency (38%
yield after 1 hour) compared to traditional maleimide-thiol chemistry (5% yield after 24 hours) [6]. This
enhanced efficiency stems from the exceptional kinetics of the IEDDA reaction and its compatibility with

biological systems.

In a seminal study, T4 Lysozyme (V131C) containing a single surface-exposed cysteine was modified with a
TCO reagent and subsequently conjugated with bis-tetrazine poly(N-isopropylacrylamide) (pNIPAAm, Mn =
2.0 kDa) or bis-tetrazine PEG (2.0 kDa) [6]. The resulting protein homodimers formed rapidly,
demonstrating the utility of this approach for creating defined protein multimerization. This strategy proves
particularly valuable for enhancing receptor clustering studies, improving pharmacokinetic profiles of

therapeutic proteins, and creating novel biomaterials with tailored properties [6].

Pretargeted Imaging and Therapy

Pretargeting strategies utilizing TCO-PEG3-acid have revolutionized molecular imaging and therapeutic
approaches in nuclear medicine. In these sophisticated applications, a TCO-modified targeting vector (such
as a monoclonal antibody, peptide, or small molecule) is first administered and allowed to accumulate at the
target site [2] [4]. After appropriate clearance time, a radiolabeled tetrazine probe is introduced, which

rapidly complexes with the pretargeted TCO moieties through IEDDA reaction.

This two-step pretargeting approach decouples the slow pharmacokinetics of large targeting vectors from
the rapid decay of radionuclides, significantly enhancing target-to-background ratios in diagnostic imaging

and reducing radiation exposure to non-target tissues in radiotherapy [2]. Research has demonstrated that
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incorporating PEG linkers between TCO and targeting antibodies dramatically improves functional TCO
density (more than 5-fold enhancement) by preventing hydrophobic interactions that would otherwise mask
TCO reactivity [4]. This strategy has been successfully applied for imaging various cancer biomarkers using

tetrazine-modified fluorophores and quantum dots, showcasing its versatility and effectiveness [4].

PROTACSs Synthesis and Targeted Drug Delivery

TCO-PEG3-acid serves as a critical building block in the synthesis of proteolysis-targeting chimeras
(PROTAC:S), which are heterobifunctional molecules designed to induce targeted protein degradation [1]. In
these innovative constructs, TCO-PEG3-acid functions as a PEG-based linker that connects a target protein-
binding ligand to an E3 ubiquitin ligase recruiter, facilitating the formation of a ternary complex that leads to

ubiquitination and subsequent proteasomal degradation of the target protein [1].

The PEG spacer in TCO-PEG3-acid provides optimal length and flexibility to enable efficient ternary
complex formation while minimizing steric hindrance. Additionally, the implementation of "click-to-
release” bioorthogonal decaging strategies utilizes the IEDDA reaction between TCO-modified prodrugs
and tetrazine reagents to achieve spatiotemporally controlled drug activation at specific disease sites [2] [7].
This innovative approach enhances therapeutic precision while minimizing off-target effects, representing a

significant advancement in targeted therapeutic interventions.

Stability and Handling Considerations

Storage and Stability

Proper handling and storage of TCO-PEG3-acid are critical for maintaining its reactivity and ensuring
experimental reproducibility. The compound should be stored at -20°C in desiccated conditions to prevent
degradation [3] [5]. The TCO moiety is susceptible to spontaneous isomerization from the highly reactive
trans configuration to the less reactive cis form, which occurs gradually even under optimal storage

conditions and results in significantly diminished reactivity with tetrazines [5].

The half-life of TCO derivatives varies depending on specific structural features and environmental

conditions. For this reason, long-term storage of TCO-PEG3-acid is not recommended, and freshly
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prepared conjugates should be utilized promptly to ensure maximal reactivity [5]. Analytical techniques such
as NMR spectroscopy and HPLC can be employed to monitor isomerization and assess reagent quality over
time. For critical applications, periodic quality control assessments are advisable to confirm that the reagent

maintains acceptable reactivity levels.

Solubility and Handling

TCO-PEG3-acid exhibits good selubility in various organic solvents including DMSO, DCM, and DMF,
which facilitates stock solution preparation and conjugation reactions [1]. The incorporation of the PEG3
spacer significantly enhances aqueous compatibility compared to non-PEGylated TCO derivatives, enabling

more efficient bioconjugation in mixed aqueous-organic solvent systems [3].

When handling TCO-PEG3-acid, it is essential to employ anhydrous conditions for organic reactions and
use cold, slightly basic buffers (pH 7.4-8.5) for aqueous bioconjugation to preserve the integrity of the TCO
moiety while facilitating efficient amide bond formation [3] [5]. To prevent unintended precipitation, stock
solutions in water-miscible organic solvents should be added slowly to aqueous reaction mixtures with gentle
agitation. If precipitation occurs, slight increases in organic solvent percentage or adjustment of buffer pH

may improve solubility.

Supplier Information and Availability

TCO-PEG3-acid (CAS#: 2141981-86-2) is commercially available from multiple specialized suppliers

catering to the chemical biology and drug development communities. Key suppliers include:

e Bide Pharmatech Ltd. (Tel: 400-164-7117) [1]

¢ Changzhou Hopschain Chemical Co., Ltd. (Tel: 0519-85528066) [1]
¢ Shanghai Hongye Biotechnology Co. Ltd. (Tel: 400-9205774) [1]

¢ Alfa Chemistry [1]

¢ TargetMol Chemicals Inc. [1]

e CD Bioparticles (Purity: 98%) [3]

e BroadPharm (Offers GMP-grade inquiries) [5]

Pricing varies based on quantity and purity specifications, with research quantities typically ranging from

milligrams to grams. Many suppliers offer custom synthesis services and bulk pricing for large-scale
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applications. When procuring TCO-PEG3-acid, it is advisable to verify certificate of analysis details,

including purity assessment method and isomer composition, to ensure reagent quality [1] [3] [5].

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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